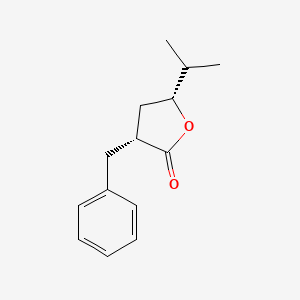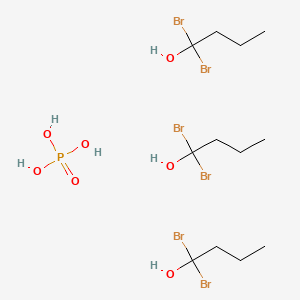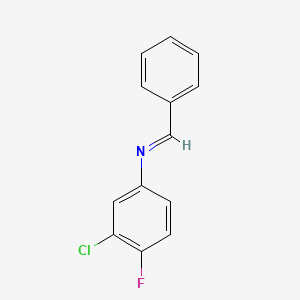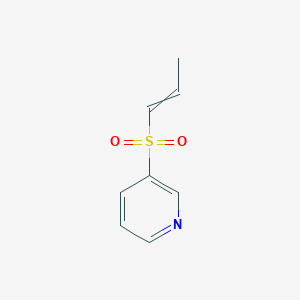
Tetradeca-3,13-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradeca-3,13-dienoic acid is a polyunsaturated fatty acid with the molecular formula C14H24O2. It is characterized by the presence of two double bonds located at the 3rd and 13th positions of the tetradecanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetradeca-3,13-dienoic acid typically involves the use of cross-cyclomagnesiation reactions. One common method includes the reaction of 1,2-dienes with ethylmagnesium bromide (EtMgBr) in the presence of a titanium catalyst (Cp2TiCl2). This reaction yields the desired dienoic acid with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process often includes distillation and recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tetradeca-3,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or peroxides.
Reduction: Hydrogenation of the double bonds can yield saturated tetradecanoic acid.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Oxidation: Epoxides, peroxides.
Reduction: Saturated tetradecanoic acid.
Substitution: Esters, amides.
Applications De Recherche Scientifique
Tetradeca-3,13-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable plastics and as a component in specialty lubricants.
Mécanisme D'action
The mechanism of action of tetradeca-3,13-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. The compound has been shown to inhibit human topoisomerase I, leading to DNA damage and apoptosis in cancer cells . Additionally, it can affect the cell cycle and induce oxidative stress, contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
Tetradeca-3,13-dienoic acid can be compared with other similar polyunsaturated fatty acids, such as:
Tetradeca-5,8-dienoic acid: Similar structure but with double bonds at the 5th and 8th positions.
Hexadeca-3,6-dienoic acid: A longer chain fatty acid with double bonds at the 3rd and 6th positions.
Octadeca-9,12-dienoic acid (Linoleic acid): A common dietary fatty acid with double bonds at the 9th and 12th positions.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to undergo selective chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
401812-62-2 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
tetradeca-3,13-dienoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2,11-12H,1,3-10,13H2,(H,15,16) |
Clé InChI |
VVRGJPKOLMOJGU-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC=CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclopentyl-2-pyridylamine](/img/structure/B14256861.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14256864.png)
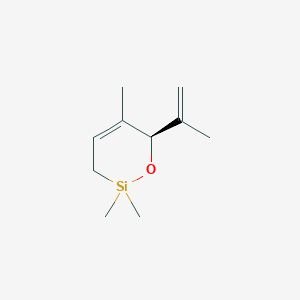
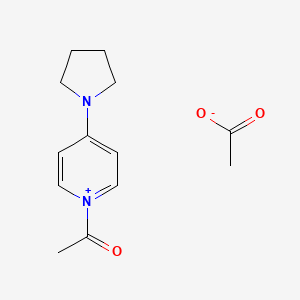

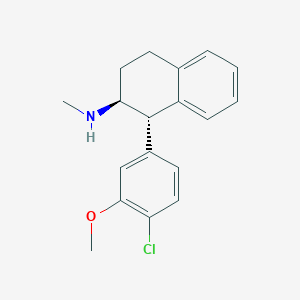

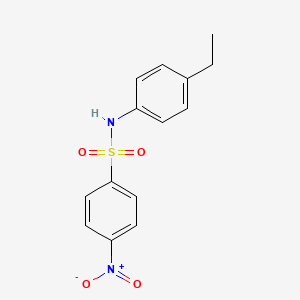

![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)
